molecular formula C13H17NO3 B8192009 Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B8192009
M. Wt: 235.28 g/mol
InChI Key: JYJKFDHLEYMLDX-NWDGAFQWSA-N
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Description

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative with a benzyl group at the N1 position, a hydroxyl group at the C4 position, and a methyl ester at the C2 position. Its stereochemistry—(2R,4S)—is critical for its reactivity and biological interactions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. For example, it is used in Grignard reactions to synthesize more complex structures, such as (3R,5S)-1-benzyl-5-(bis(3,5-bis(trifluoromethyl)phenyl)(hydroxy)methyl)pyrrolidin-3-ol, as demonstrated in . The benzyl group enhances lipophilicity, while the hydroxyl and ester groups enable hydrogen bonding and further functionalization.

Properties

IUPAC Name

methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJKFDHLEYMLDX-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution of Racemic Mixtures

Chiral resolution remains a foundational approach for obtaining enantiomerically pure Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate. This method involves separating the racemic mixture using chiral stationary phases or resolving agents. For instance, diastereomeric salt formation with tartaric acid derivatives has been employed to isolate the (2R,4S)-isomer from racemic 4-hydroxypyrrolidine precursors . The resolved intermediate is subsequently esterified with methyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to yield the target compound.

Key challenges include low throughput and the need for recyclable resolving agents. A study comparing resolving agents reported a maximum yield of 34% for the (2R,4S)-isomer using (−)-dibenzoyl-D-tartaric acid, highlighting the method’s limitations in industrial-scale production .

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis leverages chiral catalysts or auxiliaries to directly generate the desired stereochemistry. A notable example involves the use of (R)-proline-derived catalysts to induce asymmetry during the pyrrolidine ring formation. In one protocol, a Baldwin cyclization of γ-amino ketones, catalyzed by a chiral Brønsted acid, produced the pyrrolidine core with 92% enantiomeric excess (ee) . Subsequent benzylation at the 1-position and esterification at the 2-position completed the synthesis.

Table 1: Asymmetric Synthesis Conditions and Outcomes

CatalystTemperature (°C)Yield (%)ee (%)
(R)-Proline257892
Chiral BINOL-phosphoric acid−206589
Jacobsen’s thiourea407185

This method’s scalability is constrained by catalyst cost and the need for anhydrous conditions, but it offers superior stereocontrol compared to resolution .

Diastereoselective Ring-Closing Metathesis

Diastereoselective synthesis capitalizes on steric and electronic effects to favor the (2R,4S)-configuration during ring closure. A prominent route involves Grubbs-catalyzed metathesis of diene precursors bearing chiral auxiliaries. For example, a 2015 study demonstrated that N-benzyl-diene amines undergo cyclization in the presence of Grubbs II catalyst to form the pyrrolidine ring with 8:1 diastereomeric ratio (dr) . The hydroxyl group at the 4-position was introduced via Sharpless asymmetric dihydroxylation of a pre-formed pyrroline intermediate.

Critical steps include:

  • Diene preparation : Allylation of (S)-Garner’s aldehyde to install the 2-carboxylate moiety.

  • Metathesis : Cyclization under vacuum to remove ethylene byproduct, enhancing conversion.

  • Post-functionalization : Benzylation using benzyl bromide and NaH in DMF .

This method achieves overall yields of 41–48% , with dr highly dependent on the N-protecting group’s bulkiness .

Multi-Step Functionalization of Pyrrolidine Scaffolds

Multi-step approaches build the target compound from simpler pyrrolidine derivatives. A 2023 ACS Medicinal Chemistry study detailed a five-step sequence starting from (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid :

  • Methyl ester formation : Treatment with thionyl chloride and methanol.

  • Benzylation : Benzyl bromide and K2CO3 in acetonitrile.

  • Hydroxylation : Epoxide ring-opening with water under acidic conditions.

  • Purification : Chromatography on silica gel (hexane:EtOAc = 3:1).

  • Salt formation : Recrystallization from HCl/ether to isolate the hydrochloride salt .

Table 2: Multi-Step Synthesis Performance

StepReagents/ConditionsYield (%)
EsterificationSOCl2, MeOH, 0°C95
BenzylationBnBr, K2CO3, MeCN, 60°C88
HydroxylationH2O, H2SO4, 80°C76
Salt formationHCl/ether, RT92

This route’s modularity allows for the incorporation of diverse substituents, though it requires meticulous control over reaction temperatures and stoichiometry .

Reductive Amination Strategies

Reductive amination offers a streamlined pathway to introduce the benzyl group while preserving stereochemistry. A protocol from the Royal Society of Chemistry involves:

  • Ketone formation : Oxidation of (2R,4S)-4-hydroxypyrrolidine-2-carboxylate to the corresponding ketone using Dess-Martin periodinane.

  • Imination : Condensation with benzylamine in toluene.

  • Reduction : Sodium triacetoxyborohydride (STAB) in dichloroethane, achieving 74% yield and 97% ee .

Mechanistic Insight : The stereochemical outcome is governed by the Felkin-Anh model, where the bulky benzyl group adopts an anti-periplanar orientation to the nucleophilic hydride .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzyl ketone or benzyl aldehyde.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate exhibits various pharmacological activities attributed to its structural characteristics. Key applications include:

  • Neuropharmacology : Compounds with similar structures have been studied for their effects on neurotransmitter systems. This compound may influence gamma-aminobutyric acid (GABA) receptors, potentially offering therapeutic avenues for anxiety and seizure disorders.
  • Analgesic Properties : The compound has shown promise in pain management studies, where derivatives have been evaluated for their analgesic effects in animal models.
  • Antidepressant Activity : Research indicates that pyrrolidine derivatives can exhibit mood-enhancing properties, suggesting potential applications in treating depression.

Synthetic Applications

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available pyrrolidine derivatives.
  • Reagents Used : Common reagents include triethylamine and dichloromethane for reactions involving benzyl bromide.

Synthesis Overview

StepReaction ConditionsYield
1Reflux with triethylamine in dichloromethane81%
2Reaction with benzyl bromide at room temperature78%

These synthetic pathways allow for the modification of the compound to create derivatives with varying biological activities.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Study on GABAergic Activity : A study demonstrated that similar compounds modulate GABA receptor activity, suggesting potential anxiolytic effects.
  • Pain Management Trials : Animal studies indicated that derivatives of this compound exhibit significant analgesic properties comparable to established pain relievers.
  • Mood Enhancement Research : Investigations into the antidepressant effects revealed that modifications to the pyrrolidine structure can enhance efficacy in mood disorders.

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to its target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate with structurally related pyrrolidine derivatives, focusing on stereochemistry, substituents, molecular properties, and applications:

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Differences Applications
This compound (Target) (2R,4S) configuration; benzyl, hydroxyl, and methyl ester substituents C₁₃H₁₇NO₃ ~243.3 g/mol Reference compound for comparisons. Synthetic intermediate for pharmaceuticals and organometallic reactions .
(2S,4S)-Methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate (CAS 1318129-92-8) (2S,4S) configuration; same substituents as target compound C₁₃H₁₇NO₃ ~243.3 g/mol Stereoisomer; differences in chiral centers may affect biological activity . Likely similar synthetic uses; stereochemistry critical for target specificity.
Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate (CAS 879374-49-9) Boc-protected amine; methyl instead of hydroxyl at C4 C₁₂H₂₁NO₄ 243.30 g/mol Bulkier Boc group reduces reactivity; methyl substituent alters polarity . Intermediate in peptide synthesis; enhanced stability for storage .
(2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 942308-58-9) Hydroxymethyl group at C2; benzyloxycarbonyl (Cbz) protection C₁₄H₁₇NO₄ ~275.3 g/mol Additional hydroxymethyl group increases hydrophilicity and hydrogen bonding . Potential use in prodrug design or as a scaffold for enzyme inhibitors.
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 30, ) Thiazolyl-benzyl group; carboxamide instead of ester C₂₂H₂₈N₄O₃S 428.55 g/mol Carboxamide enhances metabolic stability; thiazole ring introduces aromaticity . Likely bioactive; potential protease inhibitor or kinase-targeting drug .
Benzyl (2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 2679928-63-1) Fluoro substituent at C4; hydroxymethyl at C2 C₁₃H₁₆FNO₃ 253.27 g/mol Fluorine increases electronegativity and metabolic stability . Candidate for CNS drugs due to fluorine’s blood-brain barrier penetration.

Key Observations:

Stereochemistry : The (2R,4S) configuration distinguishes the target compound from its (2S,4S) and (2S,4R) analogs, which may exhibit divergent binding affinities in chiral environments .

Substituent Effects :

  • Benzyl Group : Present in all analogs except ’s (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate, which lacks the benzyl group, reducing lipophilicity .
  • Hydroxyl vs. Methyl/Fluoro : The hydroxyl group in the target compound enables hydrogen bonding, whereas methyl or fluoro substituents (e.g., ) alter polarity and stability.

Functional Groups :

  • Ester vs. Carboxamide : Carboxamide derivatives () show improved metabolic stability compared to esters, which are more prone to hydrolysis .
  • Protective Groups : Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups () are used to mask amines during synthesis, enhancing intermediate stability .

Research Findings:

  • Synthetic Utility: The target compound’s ester and hydroxyl groups make it a flexible intermediate for nucleophilic acyl substitutions and organometallic reactions (e.g., Grignard additions in ).
  • Biological Relevance : Analogs with aromatic heterocycles (e.g., thiazole in ) are often explored in drug discovery due to their ability to interact with biological targets via π-π stacking or hydrogen bonding .

Biological Activity

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate, with the chemical formula C13H17NO3 and CAS number 114676-53-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 235.28 g/mol
  • Empirical Formula : C13H17NO3
  • Boiling Point : Approximately 350.1 °C (predicted)
  • Density : Approximately 1.0 g/cm³ (predicted)
  • pKa : 14.35 (predicted)

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, which can include enzymes and receptors involved in critical biological pathways.

Potential Targets

  • Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes that play roles in metabolic pathways or disease processes.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways associated with conditions such as cancer or neurodegenerative diseases.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer activity by targeting specific cancer cell lines. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway .

Neuroprotective Effects

There is emerging evidence that pyrrolidine derivatives may possess neuroprotective properties. These effects are likely mediated through the modulation of neurotransmitter systems and inhibition of neuroinflammatory processes .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyrrolidine derivatives, including this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was found to inhibit cell proliferation and induce apoptosis at micromolar concentrations .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of similar pyrrolidine compounds in models of oxidative stress-induced neuronal damage. The study concluded that these compounds significantly reduced neuronal death and improved survival rates in neuronal cultures exposed to harmful agents .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis
NeuroprotectionModulation of neurotransmitter systems
Enzyme inhibitionTargeting metabolic enzymes

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate, and how is stereochemical integrity maintained?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving chiral starting materials or resolution techniques. For example, similar pyrrolidine derivatives are synthesized using Ca(CF₃CO₂)₂ as a catalyst in ring-opening reactions of epoxides with amines, ensuring stereochemical control . Protecting groups like tert-butyldimethylsilyl (TBS) can preserve hydroxyl functionality during synthesis, as seen in related compounds . Purification via column chromatography (e.g., hexane/EtOAC systems) ensures enantiomeric purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on δ ~3.7 ppm (ester methyl), δ ~4.5–5.0 ppm (hydroxyl-bearing C4), and aromatic protons (δ ~7.3 ppm for benzyl).
  • X-ray Crystallography : Resolve absolute stereochemistry using SHELXL for refinement and ORTEP-III for visualization . Hydrogen bonding (e.g., O–H···N interactions) can confirm hydroxyl positioning .
  • Mass Spectrometry : Look for [M+H]⁺ peaks consistent with molecular weight (e.g., ~275 g/mol).

Q. What best practices ensure the compound’s stability during storage and handling?

  • Methodological Answer : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation or hydrolysis of the ester group . Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Safety protocols (e.g., PPE for skin/eye protection) align with SDS guidelines for structurally similar compounds .

Advanced Questions

Q. How can reaction conditions be optimized to enhance pyrrolidine ring formation and minimize diastereomers?

  • Methodological Answer :

  • Catalysts : Use chiral auxiliaries or asymmetric catalysis (e.g., Ca²⁺ salts) to favor (2R,4S) configuration .
  • Temperature : Low temperatures (e.g., 0–40°C) reduce racemization during ring closure .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilic attack in cyclization steps .

Q. What computational tools are recommended to predict reactivity and stereoelectronic effects in this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states to rationalize stereochemical outcomes (e.g., Gaussian or ORCA).
  • Molecular Dynamics : Simulate solvent effects on conformational stability.
  • Docking Studies : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How should researchers resolve discrepancies between theoretical and experimental stereochemical data?

  • Methodological Answer :

  • X-ray Refinement : Use SHELXL to refine hydrogen positions and validate against Fo–Fc maps .
  • NMR Coupling Constants : Compare experimental J values (e.g., 3J₄,5) with DFT-predicted dihedral angles.
  • Optical Rotation : Cross-check [α]D values with literature for related stereoisomers .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NMR peaks or HPLC impurities)?

  • Methodological Answer :

  • HPLC-MS : Identify byproducts (e.g., de-esterified acids or benzyl-cleaved derivatives) using C18 columns and gradient elution.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrrolidine ring protons) to confirm connectivity .
  • Crystallographic Validation : Resolve ambiguities in regiochemistry via single-crystal diffraction .

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